1-Decarboxy-3-oxo-ceanothic acid

Description

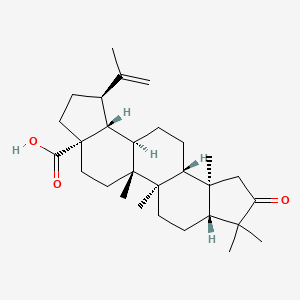

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDCZUBEFGYVSS-RSICVRGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Decarboxy-3-oxo-ceanothic Acid: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 1-decarboxy-3-oxo-ceanothic acid, a noteworthy derivative of ceanothic acid. This document details the synthesis, spectral data, and cytotoxic activity of this compound, presenting key information in a structured and accessible format for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a semi-synthetic triterpenoid derived from ceanothic acid, a naturally occurring compound found in various plants. As a ring-A homologue of betulinic acid, it has garnered interest for its potential biological activities. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, making it a compound of interest for further investigation in oncology research.[1][2] This guide consolidates the available scientific data on its synthesis and characterization.

Physicochemical Properties

The synthesis of this compound from ceanothic acid dibenzyl ester results in a compound with distinct physicochemical properties.[1][2] While comprehensive experimental data on properties such as melting point, boiling point, and solubility are not extensively detailed in the primary literature, the structural modifications from the parent compound, ceanothic acid, suggest alterations in its polarity and reactivity.

Table 1: Summary of Known Physicochemical Information

| Property | Data | Reference |

| Molecular Formula | C29H44O3 | Calculated |

| Molecular Weight | 440.66 g/mol | Calculated |

| Appearance | Amorphous powder | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like chloroform and methanol | Inferred from experimental procedures |

Synthesis and Characterization

The preparation of this compound involves a multi-step chemical modification of ceanothic acid. The following sections detail the experimental protocols for its synthesis and the spectral data used for its characterization as reported in the scientific literature.

Synthesis Protocol

The synthesis of this compound is achieved from ceanothic acid dibenzyl ester.[1][2]

Experimental Protocol: Synthesis of this compound

-

Starting Material: Ceanothic acid, isolated from a natural source, is first converted to its dibenzyl ester.

-

Oxidation: The ceanothic acid dibenzyl ester is subjected to oxidation, which is a common step in modifying the hydroxyl group at the C-3 position to a ketone.

-

Decarboxylation: Following oxidation, a decarboxylation reaction is induced to remove a carboxyl group. This is a key step in the formation of the title compound.

-

Purification: The final product is purified using chromatographic techniques to yield this compound as an amorphous powder.

Below is a diagram illustrating the synthetic workflow.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Decarboxy-3-oxo-ceanothic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Decarboxy-3-oxo-ceanothic Acid

This compound is a synthetic derivative of ceanothic acid, a triterpenoid that can be isolated from various plant species. The structural modifications—removal of the carboxylic acid group at the C-1 position and oxidation of the hydroxyl group at the C-3 position to a ketone—are expected to significantly alter its spectroscopic properties and may influence its biological activity. Accurate spectroscopic analysis is paramount for confirming the successful synthesis and for the detailed structural characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the reported data for ceanothic acid and the expected spectroscopic shifts resulting from the described structural modifications.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 2.5 - 2.8 | m | Protons adjacent to the new C-3 ketone. |

| H-29 | ~4.7 | br s | Exomethylene protons. |

| H-29' | ~4.6 | br s | Exomethylene protons. |

| Methyl Protons | 0.8 - 1.7 | s | Multiple singlet signals for the methyl groups. |

| Other CH, CH₂ | 1.0 - 2.5 | m | Complex overlapping multiplets from the triterpenoid skeleton. |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | > 200 | Ketone carbonyl, significant downfield shift from the hydroxyl-bearing carbon in ceanothic acid. |

| C-28 | ~180 | Carboxylic acid carbonyl. |

| C-20 | ~150 | Vinylic carbon. |

| C-29 | ~110 | Vinylic carbon. |

| C-1 | Not applicable | Decarboxylation removes this carbon. |

| C-2 | ~45-55 | Alpha-carbon to the ketone. |

| Methyl Carbons | 15 - 30 | Signals for the various methyl groups on the skeleton. |

| Other C, CH, CH₂, CH₃ | 15 - 60 | Signals corresponding to the rest of the carbon skeleton. |

Table 3: Predicted Mass Spectrometry (ESI-MS) Data

| Ion | Predicted m/z | Notes |

| [M-H]⁻ | ~441.3 | Predicted molecular ion in negative ion mode (C₂₉H₄₂O₃). |

| [M+H]⁺ | ~443.3 | Predicted molecular ion in positive ion mode. |

| Fragmentation Ions | Varies | Expect losses of H₂O and CO₂ from the carboxylic acid group. Retro-Diels-Alder fragmentation of the C-ring is also a common pathway for pentacyclic triterpenoids.[1][2] |

Table 4: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | Characteristic broad absorption due to hydrogen bonding.[3] |

| C-H (sp³ and sp²) | 3000 - 2850 | Medium-Strong | Alkane and alkene C-H stretching. |

| C=O (Ketone) | 1715 - 1700 | Strong | Carbonyl stretch of the new ketone at C-3. |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | Carbonyl stretch of the carboxylic acid at C-28. |

| C=C | 1650 - 1640 | Medium | Alkene stretch of the exomethylene group. |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong | C-O stretching of the carboxylic acid.[3] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the sample's solubility.[4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is typically acquired on the same instrument.

-

A proton-decoupled pulse sequence is used.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments should be performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

-

3.2 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[5]

-

-

Electrospray Ionization (ESI) Mass Spectrometry:

-

ESI is a soft ionization technique suitable for analyzing thermally labile and polar molecules like the target compound.[6]

-

The analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to obtain comprehensive data.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass and elemental composition of the molecular ion.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, MS/MS analysis should be performed.

-

The molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

-

The fragmentation pattern provides valuable insights into the compound's structure.[1][2]

-

3.3 Infrared (IR) Spectroscopy

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

This is a simpler method where a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond). Good contact between the sample and the crystal is ensured.[7]

-

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the spectroscopic analyses.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Caption: Workflow for Infrared Spectroscopy Analysis.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach employing NMR, MS, and IR techniques. While experimental data for this specific derivative is not yet published, the predicted data and detailed protocols provided in this guide offer a solid foundation for researchers to undertake its synthesis, purification, and structural elucidation. The combination of these spectroscopic methods will enable unambiguous confirmation of its structure and provide the necessary characterization for further investigation into its chemical and biological properties.

References

- 1. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ceanothic acid CAS#: 21302-79-4 [m.chemicalbook.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. EMMI Materials - Infrared Spectroscopy [emmi-materials.cnrs.fr]

A Comprehensive Technical Review of 1-Decarboxy-3-oxo-ceanothic Acid for Novel Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive literature review of 1-Decarboxy-3-oxo-ceanothic acid, a pentacyclic triterpenoid with demonstrated cytotoxic properties. This document consolidates available data on its synthesis, biological activity, and experimental protocols to provide a foundational resource for researchers exploring its potential as a therapeutic agent.

Core Concepts and Chemical Profile

This compound is a derivative of ceanothic acid, a naturally occurring triterpenoid. Its chemical structure, characterized by a five-ring carbon skeleton, is the basis for its biological activity. The introduction of a ketone group at the C-3 position and the removal of a carboxyl group at the C-1 position distinguish it from its parent compound and are critical for its cytotoxic effects.

Synthesis of this compound

The synthesis of this compound has been successfully achieved from ceanothic acid. The process involves a multi-step chemical transformation.

A key synthetic route involves the following transformations:

-

Benzylation: Ceanothic acid is first treated with benzyl chloride under alkaline conditions to protect the carboxylic acid groups, forming ceanothic acid dibenzyl ester.

-

Oxidation: The hydroxyl group at the C-3 position of the dibenzyl ester is then oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC). This step yields 3-oxo-ceanothic acid dibenzyl ester.

-

Decarboxylation and Hydrolysis: The resulting intermediate is treated with a strong base, like potassium hydroxide in ethanol, which facilitates both the removal of the benzyl protecting groups and the decarboxylation at the C-1 position to yield the final product, this compound.

Biological Activity: Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. This activity is attributed to its ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against different cell lines.

| Cell Line | Cell Type | IC50 (µg/mL) |

| OVCAR-3 | Human Ovarian Adenocarcinoma | 2.8[1] |

| HeLa | Human Cervical Cancer | 6.6[1] |

| FS-5 | Normal Human Fibroblast | 11.3[1] |

The data indicates a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer agent.

While the precise signaling pathways modulated by this compound have not been fully elucidated in the available literature, the induction of apoptosis suggests potential interaction with key regulatory pathways commonly implicated in cancer cell survival and death. Based on the known mechanisms of other cytotoxic triterpenoids, it is hypothesized that this compound may exert its effects through one or more of the following signaling cascades:

-

The PI3K/Akt Pathway: This is a central signaling pathway that promotes cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer drugs.

-

The MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancers.

-

The p53 Pathway: The p53 tumor suppressor protein plays a critical role in inducing apoptosis in response to cellular stress, such as DNA damage. Activation of the p53 pathway is a key mechanism for many chemotherapeutic agents.

Detailed Experimental Protocols

For researchers aiming to investigate the biological effects of this compound, the following are detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., OVCAR-3, HeLa) and a normal cell line (e.g., FS-5)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

Treated and untreated cells

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9).

Materials:

-

Caspase activity assay kit (colorimetric or fluorometric)

-

Cell lysis buffer

-

Microplate reader (for absorbance or fluorescence)

-

Treated and untreated cells

Procedure:

-

Cell Lysis: Lyse the treated and untreated cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: Add the cell lysate to a microplate well containing the caspase-specific substrate conjugated to a chromophore or fluorophore.

-

Incubation: Incubate the plate at 37°C to allow the caspases to cleave the substrate.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

-

Data Analysis: Normalize the caspase activity to the protein concentration and compare the activity in treated versus untreated cells.

This technical guide provides a solid starting point for researchers interested in the promising cytotoxic compound this compound. Further investigation into its precise molecular mechanisms and in vivo efficacy is warranted to fully assess its therapeutic potential.

References

CAS number and chemical structure of 1-Decarboxy-3-oxo-ceanothic acid

An In-depth Technical Guide on 1-Decarboxy-3-oxo-ceanothic acid

This technical guide provides a comprehensive overview of this compound, a pentacyclic triterpene with demonstrated cytotoxic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

Chemical Information

-

Compound Name: this compound

-

CAS Number: 214150-74-0[1]

-

Chemical Structure: The chemical structure of this compound is derived from its parent compound, ceanothic acid. The nomenclature indicates the removal of a carboxyl group at the 1-position and the oxidation of the hydroxyl group at the 3-position to a ketone.

(Note: A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, I will describe the parent structure for clarity. Ceanothic acid is a pentacyclic triterpenoid with a lupane-type skeleton.)

Biological Activity

This compound has been shown to exhibit significant in vitro cytotoxic activity against human cancer cell lines. The primary mechanism of its cytotoxic effect appears to be the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis.

Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various cell lines.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| OVCAR-3 | Human Ovarian Adenocarcinoma | 2.8 | [2] |

| HeLa | Human Cervical Cancer | 6.6 | [2] |

| FS-5 | Normal Human Fibroblast | 11.3 | [2] |

Experimental Protocols

The following sections detail representative experimental methodologies for assessing the biological activity of this compound.

Synthesis of this compound

The synthesis of this compound starts from ceanothic acid.[2] A general synthetic scheme involves the benzylation of ceanothic acid, followed by oxidation of the 3-hydroxyl group and subsequent decarboxylation.[2]

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Decarboxy-3-oxo-ceanothic Acid by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decarboxy-3-oxo-ceanothic acid is a derivative of ceanothic acid, a pentacyclic triterpenoid with potential pharmacological activities. Accurate and reliable quantification of this compound is essential for research and development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Putative Structure of this compound:

Based on the parent compound, ceanothic acid (C₃₀H₄₆O₅, Molecular Weight: 486.7 g/mol )[1], the structure of this compound is proposed to have a carboxylic acid group removed and a ketone group introduced at the C-3 position. This modification results in a predicted molecular formula of C₂₉H₄₄O₃ and a molecular weight of approximately 440.66 g/mol . This change in structure will lead to a decrease in polarity compared to ceanothic acid, which will influence the chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method is suitable for the quantification of this compound in bulk material and simple formulations where high sensitivity is not required.

Experimental Protocol: HPLC-UV

| Parameter | Condition |

| Instrument | HPLC system with a UV/Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 85:15 v/v) with 0.1% formic acid. The exact ratio should be optimized based on the retention time of the analyte. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (Triterpenoids often lack a strong chromophore, thus detection at low wavelengths is common)[2] |

| Standard Preparation | Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution. |

| Sample Preparation | Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For plant matrices, a solid-phase extraction (SPE) cleanup may be necessary.[3] |

| Quantification | Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve. |

Quantitative Data Summary: HPLC-UV (Hypothetical Values)

| Parameter | Value |

| Retention Time (tR) | 5.8 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue extracts.

Experimental Protocol: LC-MS/MS

| Parameter | Condition |

| Instrument | A triple quadrupole mass spectrometer coupled with a UHPLC system. |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid. Gradient elution is recommended for complex matrices. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) is often suitable for triterpenoids.[4] |

| MRM Transitions | Precursor Ion (Q1): [M+H]⁺ = m/z 441.3 Product Ions (Q3): To be determined experimentally. Common losses for triterpenoids include water and formic acid.[4] A potential fragment could result from the retro-Diels-Alder cleavage of the ring system.[4] |

| Standard Preparation | Prepare a stock solution of this compound and an internal standard (e.g., a structurally similar triterpenoid) in methanol. Prepare calibration standards and quality control samples by spiking the blank matrix. |

| Sample Preparation | Plasma/Urine: Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration. Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction. |

| Quantification | Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. |

Quantitative Data Summary: LC-MS/MS (Hypothetical Values)

| Parameter | Value |

| Retention Time (tR) | 3.2 min |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Diagrams

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Key parameters for analytical method validation.

References

- 1. Ceanothic Acid | C30H46O5 | CID 161352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Decarboxy-3-oxo-ceanothic acid as an Anti-Inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Decarboxy-3-oxo-ceanothic acid is a novel synthetic triterpenoid derivative with significant potential as a potent anti-inflammatory agent. This document provides detailed application notes on its putative mechanism of action and protocols for its evaluation in both in vitro and in vivo models of inflammation. The methodologies described herein are based on established assays for characterizing anti-inflammatory compounds and can be adapted for screening and lead optimization in a drug discovery setting.

Putative Mechanism of Action:

Based on preliminary studies of structurally related triterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of the NF-κB and MAPK signaling cascades and the activation of the Nrf2/HO-1 pathway.[1][2]

-

Inhibition of NF-κB Pathway: this compound is thought to prevent the phosphorylation and subsequent degradation of IκB-α. This action sequesters the NF-κB (p65) dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[2]

-

Modulation of MAPK Pathway: The compound may also attenuate the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.[1][2]

-

Activation of Nrf2/HO-1 Pathway: this compound might induce the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). This pathway plays a critical role in resolving inflammation and protecting against oxidative stress.[1]

Below is a diagram illustrating the proposed signaling pathways modulated by this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

In Vitro Assays

1. Murine Macrophage Cell Culture (RAW 264.7)

-

Objective: To culture and maintain RAW 264.7 macrophages for subsequent in vitro inflammation assays.

-

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

-

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:10 dilution.

-

2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

-

Materials:

-

Cultured RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

This compound (various concentrations)

-

Griess Reagent

-

Sodium nitrite standard

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

-

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.

-

Materials:

-

Cell culture supernatants from the NO production assay

-

Mouse TNF-α and IL-6 ELISA kits

-

-

Protocol:

-

Perform the ELISA for TNF-α and IL-6 on the collected cell culture supernatants according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody.

-

Add standards and samples and incubate.

-

Add detection antibody, followed by avidin-HRP.

-

Add substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Workflow for In Vitro Assays

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Mice

-

Objective: To assess the acute anti-inflammatory activity of this compound in vivo.[3][4]

-

Animals: Male BALB/c mice (6-8 weeks old).

-

Materials:

-

This compound

-

Carrageenan (1% in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

-

Protocol:

-

Acclimatize mice for at least one week.

-

Fast mice overnight before the experiment.

-

Divide mice into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Treatment groups (this compound at various doses, e.g., 25, 50, 100 mg/kg).

-

Administer the respective treatments orally (p.o.).

-

After 1 hour, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[5]

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

-

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Data Presentation

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | - | 5.2 ± 0.8 | 35.4 ± 4.1 | 18.2 ± 2.5 |

| LPS (1 µg/mL) | - | 100 ± 5.6 | 1245.8 ± 98.7 | 850.3 ± 76.4 |

| This compound | 1 | 85.3 ± 4.9 | 1012.5 ± 85.2 | 720.1 ± 65.8* |

| 5 | 52.1 ± 3.7 | 650.2 ± 54.3 | 435.6 ± 41.9** | |

| 10 | 28.9 ± 2.5 | 310.7 ± 28.9 | 215.8 ± 20.1 | |

| Dexamethasone (Positive Control) | 1 | 15.6 ± 1.9 | 180.4 ± 15.6 | 120.7 ± 11.3 |

*Data are presented as mean ± SEM (n=3). *p<0.05, **p<0.01, **p<0.001 vs. LPS control.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice.

| Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| This compound | 25 | 0.58 ± 0.05* | 31.8% |

| 50 | 0.41 ± 0.04** | 51.8% | |

| 100 | 0.29 ± 0.03 | 65.9% | |

| Indomethacin (Positive Control) | 10 | 0.25 ± 0.02 | 70.6% |

*Data are presented as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle control.

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results may vary.

References

- 1. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potential anti-inflammatory agent: 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Study of 1-Decarboxy-3-oxo-ceanothic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Decarboxy-3-oxo-ceanothic acid is a derivative of ceanothic acid, a pentacyclic triterpenoid isolated from plants of the Ziziphus genus[1][][3]. The parent compound, ceanothic acid, has demonstrated multiple biological activities, including anti-inflammatory, antinociceptive, and hepatoprotective effects in preclinical studies[4]. Triterpenoids as a class are widely investigated for their therapeutic potential[5][6][7]. Given the established anti-inflammatory properties of the parent compound, this document outlines a detailed protocol for evaluating the anti-inflammatory efficacy and safety profile of this compound in a well-established murine model of acute inflammation.

The carrageenan-induced paw edema model is a widely used and reproducible method for screening potential anti-inflammatory drugs[8][9]. The inflammatory response in this model is biphasic, involving the release of mediators like histamine, serotonin, and prostaglandins, thus allowing for a preliminary assessment of a compound's mechanism of action[8]. This protocol provides a comprehensive framework for an in vivo study, from animal model selection and experimental design to endpoint analysis, including biochemical and histopathological evaluations.

Materials and Equipment

1.1. Animals and Housing

-

Species: Male Swiss albino mice

-

Weight: 20-25 g

-

Housing: Standard polycarbonate cages, 5 mice per cage.

-

Environment: Controlled temperature (22 ± 2°C), 12-hour light/dark cycle, with free access to standard pellet chow and water.

-

Acclimatization: Minimum of one week prior to the experiment to reduce stress[8].

1.2. Reagents and Chemicals

-

This compound (Test Compound)

-

Carrageenan (Lambda, Type IV)

-

Diclofenac Sodium (Positive Control)

-

Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)

-

Normal Saline (0.9% NaCl)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Formalin (10% neutral buffered)

-

Hematoxylin and Eosin (H&E) stains

-

ELISA or Multiplex assay kits for murine TNF-α, IL-6, and IL-1β[10][11]

-

Biochemical assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

1.3. Equipment

-

Digital Plethysmometer

-

Oral gavage needles (20-22 gauge, ball-tipped)[12]

-

Syringes (1 mL)

-

Animal weighing scale

-

Centrifuge

-

Microplate reader (for ELISA)

-

Flow cytometer or Luminex platform (for multiplex assays)[10]

-

Biochemistry analyzer[13]

-

Microtome and light microscope (for histopathology)[14]

-

Vortex mixer

Experimental Design and Protocols

Diagram: Experimental Workflow

Caption: Workflow for the in vivo anti-inflammatory study.

Animal Grouping and Dosing

-

After acclimatization, randomly divide mice into five groups (n=8 per group).

-

Weigh each animal to calculate the appropriate dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg[15].

-

Prepare the test compound and Diclofenac Sodium in the vehicle (e.g., 0.5% CMC).

-

Administer the treatments orally via gavage 60 minutes before carrageenan injection.

-

Group I (Vehicle Control): Vehicle (10 mL/kg)

-

Group II (Positive Control): Diclofenac Sodium (10 mg/kg)

-

Group III (Test Compound): this compound (10 mg/kg)

-

Group IV (Test Compound): this compound (25 mg/kg)

-

Group V (Test Compound): this compound (50 mg/kg)

-

Protocol for Oral Gavage

-

Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head is aligned with its body to prevent tracheal entry[12].

-

Use an appropriately sized ball-tipped gavage needle (18-22 gauge for mice) to minimize the risk of injury[12].

-

Measure the needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation[15].

-

Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus. The needle should pass easily without force[15].

-

Slowly dispense the substance.

-

Withdraw the needle smoothly and return the animal to its cage.

-

Monitor the animal for at least 15-30 minutes for any signs of distress[12].

Carrageenan-Induced Paw Edema

-

Measure the initial volume of the right hind paw of each mouse using a digital plethysmometer. This is the 0-hour reading.

-

Sixty minutes after oral administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in normal saline into the subplantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection[8].

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Euthanasia and Sample Collection

-

At the end of the 4-hour observation period, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or anesthesia overdose).

-

Immediately perform a cardiac puncture to collect blood. This is a terminal procedure and must be done under deep anesthesia[16]. Use a 1 mL syringe with a 25-gauge needle.

-

Place the collected blood into tubes. For serum, use tubes without anticoagulant and allow the blood to clot at room temperature for 30 minutes[17].

-

Centrifuge the clotted blood at 2000 x g for 10 minutes to separate the serum[17]. Collect the supernatant (serum) and store at -80°C for cytokine and biochemical analysis.

-

Perform a necropsy and carefully excise the liver.

-

Rinse the liver with cold saline.

-

Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis[14].

Endpoint Analysis Protocols

Biochemical Analysis of Liver Enzymes

-

Thaw the collected serum samples on ice.

-

Measure the serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits and a biochemistry analyzer[13][18].

-

Follow the manufacturer's instructions for the specific assay kits used. Elevated levels of these enzymes in the serum are indicative of hepatocyte damage[18].

Serum Cytokine Analysis

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using either ELISA or a multiplex bead-based immunoassay[10][19].

-

For ELISA, follow the kit manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples, followed by a detection antibody, a substrate, and measuring the absorbance[20].

-

For multiplex assays (e.g., Luminex), use commercially available kits which allow for the simultaneous quantification of multiple cytokines from a small sample volume[21]. This method requires a specialized instrument for analysis[19].

Liver Histopathology

-

Process the formalin-fixed liver tissues overnight for dehydration and embed them in paraffin blocks[14].

-

Cut serial sections of 4-5 µm thickness using a microtome[14].

-

Stain the sections with Hematoxylin and Eosin (H&E) using standard laboratory techniques[22].

-

Examine the stained slides under a light microscope for any histopathological changes, such as inflammatory cell infiltration, necrosis, steatosis (fatty changes), and degeneration[23][24][25].

Data Presentation (Hypothetical Data)

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema |

|---|---|---|---|

| Vehicle Control | 10 mL/kg | 0.85 ± 0.05 | - |

| Diclofenac Sodium | 10 | 0.42 ± 0.03* | 50.6% |

| Test Compound | 10 | 0.71 ± 0.04 | 16.5% |

| Test Compound | 25 | 0.58 ± 0.03* | 31.8% |

| Test Compound | 50 | 0.49 ± 0.02* | 42.4% |

*p < 0.05 compared to Vehicle Control

Table 2: Effect on Serum Levels of Pro-inflammatory Cytokines

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |

|---|---|---|---|

| Vehicle Control | 10 mL/kg | 250.4 ± 15.2 | 180.5 ± 12.1 |

| Diclofenac Sodium | 10 | 135.1 ± 9.8* | 95.3 ± 8.5* |

| Test Compound | 10 | 210.6 ± 13.5 | 155.2 ± 11.3 |

| Test Compound | 25 | 175.8 ± 10.1* | 120.7 ± 9.9* |

| Test Compound | 50 | 148.3 ± 9.2* | 105.4 ± 7.6* |

*p < 0.05 compared to Vehicle Control

Table 3: Effect on Serum Liver Enzyme Levels for Safety Assessment

| Treatment Group | Dose (mg/kg) | ALT (U/L) (Mean ± SEM) | AST (U/L) (Mean ± SEM) |

|---|---|---|---|

| Vehicle Control | 10 mL/kg | 45.2 ± 3.1 | 110.6 ± 7.8 |

| Diclofenac Sodium | 10 | 48.1 ± 3.5 | 115.2 ± 8.1 |

| Test Compound | 10 | 46.5 ± 2.9 | 112.4 ± 7.5 |

| Test Compound | 25 | 47.3 ± 3.3 | 114.8 ± 8.0 |

| Test Compound | 50 | 49.0 ± 3.8 | 118.1 ± 8.3 |

No significant difference observed compared to Vehicle Control

Visualization of Mechanism

Diagram: Simplified Inflammatory Signaling Pathway

Caption: Inhibition of inflammatory mediators by the test compound.

References

- 1. Ceanothic acid | CAS:21302-79-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Ceanothic Acid | C30H46O5 | CID 161352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antioxidant, antinociceptive, anti-inflammatory, and hepatoprotective activities of pentacyclic triterpenes isolated from Ziziphus oxyphylla Edgew - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mesoscale.com [mesoscale.com]

- 12. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 17. bcm.edu [bcm.edu]

- 18. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 19. Changes in cytokine and chemokine profiles in mouse serum and brain, and in human neural cells, upon tick-borne encephalitis virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oncology.labcorp.com [oncology.labcorp.com]

- 21. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 22. mdpi.com [mdpi.com]

- 23. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of Mouse Liver Histopathology Following Exposure to HFPO-DA With Emphasis on Understanding Mechanisms of Hepatocellular Death - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 1-Decarboxy-3-oxo-ceanothic Acid Synthesis

Welcome to the technical support center for the synthesis and purification of 1-Decarboxy-3-oxo-ceanothic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound?

A1: The synthesis of this compound typically starts from ceanothic acid. The process involves a three-step sequence:

-

Protection of Carboxylic Acid Groups: The two carboxylic acid groups of ceanothic acid are first protected, often by benzylation, to prevent unwanted side reactions in the subsequent oxidation step.[1]

-

Oxidation of the Hydroxyl Group: The C-3 hydroxyl group is then oxidized to a ketone using an oxidizing agent like Pyridinium chlorochromate (PCC).[1]

-

Decarboxylation and Deprotection: Finally, the protecting groups are removed, and decarboxylation at the C-1 position is induced, typically by heating in an alkaline solution, to yield the final product.[1]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

-

Incomplete Reactions: Both the protection and oxidation steps may not go to completion, leading to a mixture of starting material, intermediates, and the desired product.

-

Side Reactions: Over-oxidation or degradation of the triterpenoid scaffold can occur if the reaction conditions are not carefully controlled.

-

Low Yields: Suboptimal reaction conditions or inefficient purification can lead to low overall yields of the final product.

-

Purification Difficulties: The structural similarity between the desired product and potential byproducts can make purification challenging. Triterpenoid acids, in general, can be difficult to separate.[2]

Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final compound?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation Step

Problem: The conversion of the C-3 hydroxyl group to a ketone is inefficient, resulting in a low yield of the 3-oxo intermediate.

| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Details |

| Degradation of Oxidizing Agent | Use freshly prepared or properly stored Pyridinium chlorochromate (PCC). Ensure anhydrous conditions as PCC is sensitive to moisture. | The reaction is typically stirred at room temperature for 2 hours.[1] |

| Insufficient Amount of Oxidizing Agent | Increase the molar excess of PCC. A common ratio is to use a significant excess of the oxidizing agent. | One reported synthesis uses 4.64 mmol of PCC for 6.01 mmol of the starting material (a molar ratio of approximately 0.77:1, which seems unusual and might be a typo in the source; typically an excess is used). It is advisable to start with at least 1.5 to 2 equivalents of PCC. |

| Suboptimal Reaction Time | Monitor the reaction closely using TLC. Extend the reaction time if the starting material is still present. | The reaction progress can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate. |

Issue 2: Incomplete Decarboxylation

Problem: The final step of decarboxylation does not proceed to completion, leaving the C-1 carboxylic acid group intact.

| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Details |

| Insufficient Heat | Ensure the reaction mixture is refluxing vigorously. The temperature is critical for inducing decarboxylation. | The reaction is carried out under reflux for 3 hours.[1] |

| Inadequate Base Concentration | Use a sufficient concentration of a strong base like potassium hydroxide (KOH). | A reported procedure uses 1.00 g of powdered KOH in 60 mL of ethanol.[1] |

| Reaction Time Too Short | Extend the reflux time and monitor the reaction progress by TLC until the starting material is consumed. | Prolonged heating might be necessary, but be cautious of potential degradation of the product. |

Issue 3: Difficulty in Purifying the Final Product

Problem: The final product, this compound, is difficult to separate from impurities.

| Possible Cause | Troubleshooting Suggestion | Relevant Experimental Details |

| Presence of Structurally Similar Impurities | Employ advanced purification techniques. Flash chromatography is a standard method.[2] For challenging separations, consider pH-zone-refining countercurrent chromatography, which is effective for separating isomeric triterpene acids.[5] | A solvent gradient in flash chromatography, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, can be effective.[2] |

| Co-elution of Impurities | Modify the mobile phase in the chromatographic separation. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve the separation of acidic compounds. | A mobile phase of hexane and ethyl acetate with a small percentage of acetic acid is a common choice for separating acidic natural products.[2] |

| Residual Starting Material or Intermediates | Optimize the reaction conditions to drive the reactions to completion. If purification remains challenging, consider recrystallization as an additional purification step. | Recrystallization from a suitable solvent system can significantly improve the purity of the final compound. |

Experimental Protocols

Synthesis of this compound

This protocol is based on the reported synthesis from ceanothic acid.[1]

Step 1: Benzylation of Ceanothic Acid

-

Dissolve ceanothic acid in a suitable solvent (e.g., DMF).

-

Add a base such as anhydrous potassium carbonate.

-

Add benzyl chloride and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until completion.

-

Work up the reaction by diluting with water and extracting with an organic solvent like ethyl acetate.

-

Purify the resulting ceanothic acid dibenzyl ester by column chromatography.

Step 2: Oxidation to 3-Oxo-ceanothic Acid Dibenzyl Ester

-

Dissolve the ceanothic acid dibenzyl ester in dichloromethane (CH₂Cl₂).

-

Add Pyridinium chlorochromate (PCC) to the solution.

-

Stir the mixture at room temperature for approximately 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate to obtain the crude 3-oxo-ceanothic acid dibenzyl ester.

Step 3: Decarboxylation and Deprotection

-

Dissolve the 3-oxo-ceanothic acid dibenzyl ester in ethanol.

-

Add powdered potassium hydroxide (KOH).

-

Reflux the suspension for about 3 hours.

-

After cooling, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 3 with concentrated HCl.

-

Extract the product with chloroform (CHCl₃).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Reported Yields for a Related Cytotoxic Derivative

While specific yield data for each step of the this compound synthesis is not detailed in the available literature, the following table presents cytotoxicity data for the final compound, highlighting its potential biological activity.

| Compound | OVCAR-3 IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) | FS-5 IC₅₀ (µg/mL) |

| This compound | 2.8 | 6.6 | 11.3 |

Source: Journal of Natural Products[1]

Visualizations

Synthetic Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting low solubility of 1-Decarboxy-3-oxo-ceanothic acid in aqueous solutions

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low aqueous solubility with 1-Decarboxy-3-oxo-ceanothic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: The low aqueous solubility of this compound stems from its chemical structure. It is a pentacyclic triterpenoid, characterized by a large, rigid, and lipophilic (fat-loving) carbon skeleton. While it possesses a carboxylic acid group which is polar, the nonpolar nature of the bulk of the molecule dominates, leading to poor interaction with water molecules. Compounds like this are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility as a primary challenge for their use in experiments.[1][2]

Q2: What is the recommended first step for dissolving the compound?

A2: The standard initial approach is to create a concentrated stock solution in a water-miscible organic solvent. The most commonly used solvents for this purpose are dimethyl sulfoxide (DMSO) or ethanol.[3] These solvents can effectively solvate the lipophilic structure of the molecule. This stock solution can then be diluted into your aqueous experimental medium, but care must be taken to avoid precipitation.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the now predominantly aqueous environment. To mitigate this, you can:

-

Decrease the final concentration: The compound may be exceeding its solubility limit in the final buffer.

-

Increase the percentage of co-solvent: If your experimental system can tolerate it, a higher final concentration of DMSO may be necessary.

-

Use a different solubilization technique: If simple dilution fails, more advanced methods like pH adjustment or the use of surfactants may be required.

Q4: How can pH be used to improve the solubility of this compound?

A4: As a carboxylic acid, this compound's solubility is highly pH-dependent.[4] In basic conditions (high pH), the carboxylic acid group (-COOH) is deprotonated to its carboxylate salt form (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[4][5] You can dissolve the compound in a slightly basic buffer (e.g., pH > 8.0) to create an aqueous stock solution.

Q5: What are co-solvents and surfactants, and can they help?

A5:

-

Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[6] Examples include polyethylene glycols (PEGs), propylene glycol, and glycerin.[6]

-

Surfactants: These are agents that form micelles in aqueous solutions above a certain concentration. The lipophilic core of the micelle can encapsulate the poorly soluble compound, allowing it to be dispersed in the aqueous medium.[6][7] Common laboratory surfactants include Tween® 20/80 and Cremophor® EL.

Q6: Are there potential downsides to using these solubilization methods?

A6: Yes, each method has considerations:

-

Organic Solvents (DMSO, Ethanol): Can be toxic to cells at higher concentrations and may interfere with certain biological assays.

-

pH Adjustment: The required high or low pH may not be compatible with your experimental conditions or could affect the stability of the compound or other components in your system.

-

Co-solvents & Surfactants: Can also exhibit cellular toxicity and may interfere with protein-ligand interactions or membrane-based assays.[8] It is crucial to run appropriate vehicle controls in all experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Data Summary: Solubilization Strategies

The table below summarizes common strategies for enhancing the solubility of poorly soluble acidic compounds.

| Method | Principle of Action | Common Reagents | Key Considerations |

| Organic Solvent | Solvation of the lipophilic molecule in a non-polar or polar aprotic solvent. | DMSO, Ethanol, DMF | High concentrations can be toxic to cells; potential for precipitation upon aqueous dilution. |

| pH Adjustment | Ionization of the carboxylic acid group to a more soluble carboxylate salt.[4] | NaOH, KOH, Basic Buffers (Tris, Phosphate) | The required pH may be outside the viable range for the experiment; potential for compound degradation. |

| Co-solvency | Reducing the polarity of the aqueous medium to increase solute solubility.[6] | Polyethylene Glycol (PEG 300/400), Propylene Glycol | Can affect biological systems; requires vehicle controls. May not be sufficient for highly insoluble compounds. |

| Micellar Solubilization | Encapsulation of the compound within the hydrophobic core of surfactant micelles.[6] | Tween® 20/80, Poloxamers, Cremophor® EL | Can interfere with membrane-related assays; potential for cell toxicity. Requires vehicle controls. |

| Complexation | Formation of an inclusion complex where the hydrophobic compound sits inside the cavity of a host molecule. | β-Cyclodextrins, HP-β-CD, SBE-β-CD | Can alter the effective concentration of the free drug; may have its own biological effects. |

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock in DMSO

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).

-

Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or use a sonicating water bath for 5-10 minutes to facilitate dissolution.

-

Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization via pH Adjustment

This protocol outlines the principle of converting the acid to its more soluble salt form.

-

Preparation: Prepare a dilute basic solution, for example, 10 mM NaOH or a 50 mM Tris buffer at pH 9.0.

-

Initial Suspension: Add the weighed this compound powder to a small volume of the basic solution. It will likely not dissolve immediately.

-

Dissolution: Vortex or sonicate the suspension. The compound should slowly dissolve as the carboxylic acid is converted to its sodium or tris salt. If it does not fully dissolve, a small, dropwise addition of a more concentrated base (e.g., 0.1 M NaOH) may be required.

-

pH Adjustment (Optional): Once fully dissolved, the pH of this basic stock solution can be carefully adjusted downwards towards the desired final experimental pH using a dilute acid (e.g., 0.1 M HCl). Caution: Be vigilant for any signs of precipitation as you approach the compound's pKa.

-

Final Dilution: This aqueous stock can then be sterile-filtered and diluted into the final experimental medium. Always perform a final check for clarity before use.

References

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS:214150-74-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. wjbphs.com [wjbphs.com]

- 5. quora.com [quora.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Stability testing of 1-Decarboxy-3-oxo-ceanothic acid under different storage conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 1-Decarboxy-3-oxo-ceanothic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on supplier recommendations, this compound should be stored at 2-8°C and protected from air and light.[1] It is advisable to refrigerate or freeze the compound for long-term storage.[1]

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?

Forced degradation, or stress testing, helps to identify likely degradation products and establish the intrinsic stability of a molecule.[2] Typical stress conditions include:

-

Acid and Alkali Hydrolysis: Exposure to acidic and basic conditions to evaluate susceptibility to hydrolysis.[3]

-

Oxidation: Use of an oxidizing agent to assess oxidative stability.[3]

-

Thermal Degradation: Exposure to high temperatures to determine heat sensitivity.[4]

-

Photolysis: Exposure to a combination of UV and visible light to assess light sensitivity.[3]

Q3: What is the goal of a forced degradation study?

The primary goals of a forced degradation study are to:

-

Determine the intrinsic stability of the drug substance.[2]

-

Identify potential degradation pathways and degradation products.[5]

-

Develop and validate a stability-indicating analytical method.[2][5]

-

Inform formulation development, packaging selection, and storage conditions.[5]

Q4: How much degradation is considered appropriate in a forced degradation study?

A degradation of 5-20% is generally considered optimal for the purpose of developing and validating a stability-indicating method.[3] Degradation of more than 20% may be considered abnormal and should be investigated.[3]

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

-

Possible Cause: The stress conditions may not be harsh enough.

-

Troubleshooting Steps:

-

For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M HCl or NaOH).[3]

-

For thermal studies, increase the temperature. Temperatures are often set above accelerated testing conditions (e.g., >50°C).[2][4]

-

If performing chemical degradation at room temperature yields no results, consider increasing the temperature to 50-60°C.[3]

-

Extend the duration of the stress exposure, though it is often recommended not to exceed 14 days for solution-based stress testing.[5]

-

Issue 2: The compound shows very rapid degradation, making it difficult to analyze.

-

Possible Cause: The stress conditions are too harsh.

-

Troubleshooting Steps:

-

Reduce the concentration of the acid, base, or oxidizing agent.

-

Lower the temperature for thermal degradation studies.

-

Shorten the exposure time to the stress condition.

-

Ensure that any solvents used to dissolve the compound are not contributing to its degradation.[3]

-

Issue 3: The analytical method (e.g., HPLC) is not showing a clear separation between the parent compound and its degradants.

-

Possible Cause: The analytical method is not "stability-indicating."

-

Troubleshooting Steps:

-

Modify the chromatographic conditions, such as the mobile phase composition, gradient, flow rate, or column type.

-

Ensure that the detection wavelength is appropriate for both the parent compound and the potential degradants.

-

The goal is to develop a validated quantitative analytical procedure that accurately and precisely measures the active ingredient, free from excipients, process impurities, and degradation products.[5]

-

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol is a general guideline and should be adapted based on the specific properties of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as DMSO, Chloroform, or Dichloromethane.[1] A concentration of 1 mg/mL is often recommended for degradation studies.[3]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with an appropriate oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 40-80°C).[4]

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[3]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

-

Data Evaluation: Quantify the amount of remaining this compound and the formation of any degradation products.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Typical Conditions |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1.0 M |

| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1.0 M |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% |

| Thermal (Dry Heat) | Temperature | 40°C - 80°C |

| Photolytic | Light Source | Combination of UV and Visible Light |

Visualizations

Caption: Workflow for forced degradation stability testing.

Caption: Troubleshooting logic for forced degradation studies.

References

Overcoming challenges in the purification of 1-Decarboxy-3-oxo-ceanothic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome challenges in the purification of 1-Decarboxy-3-oxo-ceanothic acid. Given the limited specific literature on this compound, the guidance provided is based on established principles of triterpenoid and natural product purification.

Troubleshooting Guide

Encountering difficulties during the purification of this compound is common. This guide addresses potential issues and offers targeted solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield of Target Compound | Incomplete Extraction: The solvent system may not be optimal for extracting the acidic triterpenoid. Degradation: The compound might be sensitive to pH, temperature, or prolonged exposure to solvents.[1] Co-elution with Impurities: Structurally similar impurities may be difficult to separate. | Optimize Extraction: Experiment with a range of solvent polarities. Consider a preliminary acid-base extraction to isolate acidic compounds.[2] Control Conditions: Maintain a cool environment and use buffers to control pH. Minimize the duration of purification steps. Refine Chromatography: Employ high-performance liquid chromatography (HPLC) with a different stationary phase or a gradient elution to improve resolution. |

| Presence of Persistent Impurities | Structurally Similar Compounds: Natural extracts often contain a mixture of related triterpenoids.[3] Inadequate Separation Technique: The chosen chromatography method may not be suitable for the specific impurities. | Multi-step Purification: Combine different chromatographic techniques, such as normal-phase followed by reverse-phase chromatography. Recrystallization: If the compound is crystalline, recrystallization can be a powerful final purification step.[2] |

| Compound Degradation During Purification | Harsh pH Conditions: The carboxylic acid and oxo functionalities may be susceptible to degradation under strong acidic or basic conditions. Thermal Instability: Prolonged heating can lead to decarboxylation or other reactions. | Use Mild Conditions: Employ mild acids and bases for pH adjustments. Low-Temperature Techniques: Perform extractions and chromatography at reduced temperatures. Use techniques like lyophilization for solvent removal instead of high-temperature evaporation. |

| Poor Solubility | Hydrophobic Nature: Triterpenoids are generally hydrophobic, which can lead to solubility issues in aqueous or highly polar solvents.[3] | Solvent Selection: Use a co-solvent system to enhance solubility. For chromatography, ensure the sample is fully dissolved in the initial mobile phase. Salt Formation: Convert the carboxylic acid to a more soluble salt for specific extraction or chromatography steps. This process is reversible.[2] |

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the initial extraction of this compound from a crude natural extract?

A1: A common strategy for acidic natural products is to start with a solvent partition.[4] You can perform an initial extraction with a moderately polar organic solvent like ethyl acetate. Subsequently, a liquid-liquid extraction with an aqueous basic solution (e.g., sodium bicarbonate) will selectively move the acidic compound into the aqueous phase, leaving neutral and basic impurities in the organic phase. The pH of the aqueous phase can then be lowered to precipitate the purified acid.[2]

Q2: Which chromatographic techniques are most effective for purifying triterpenoids like this compound?